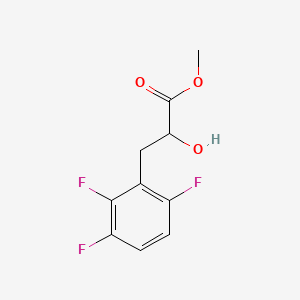![molecular formula C15H17NO B13603134 C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a methoxy-substituted naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable naphthalene derivative followed by amination. One common method includes the reaction of 2-methoxynaphthalene with a cyclopropyl halide under basic conditions to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using a suitable amine source and reducing agent .
Industrial Production Methods: Industrial production of [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine may involve large-scale cyclopropanation and amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine can undergo oxidation reactions, particularly at the methoxy and amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Formation of naphthoquinones and amine oxides.
Reduction: Formation of cyclopropylmethanamine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive compounds .
Medicine: In medicinal chemistry, [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Wirkmechanismus
The mechanism of action of [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can engage in covalent bonding with nucleophilic sites, while the methanamine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methylamine
- Cyclopropyl(2-methoxynaphthalen-1-yl)methanamine
Comparison: Compared to its analogs, [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine exhibits unique reactivity due to the presence of the methanamine group. This functional group enhances its ability to participate in a wider range of chemical reactions and interactions with biological targets. Additionally, the methoxy group on the naphthalene ring can influence the compound’s electronic properties, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C15H17NO |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
[2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C15H17NO/c1-17-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(13)9-16/h2-7,11,13H,8-9,16H2,1H3 |
InChI-Schlüssel |
VLAAANYQUSUYBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3CC3CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


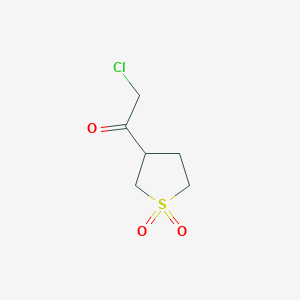
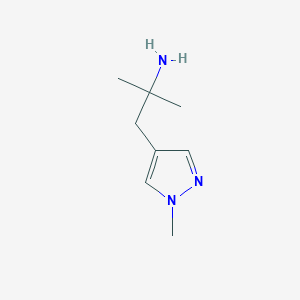
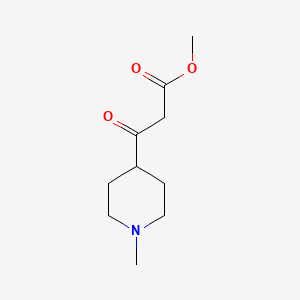
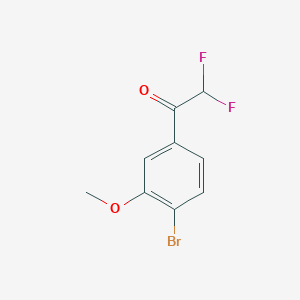
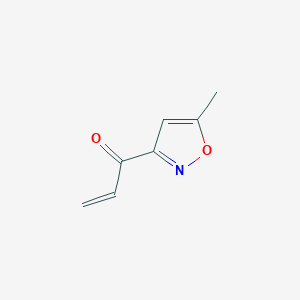
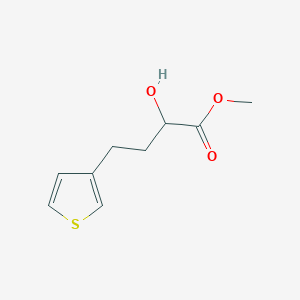
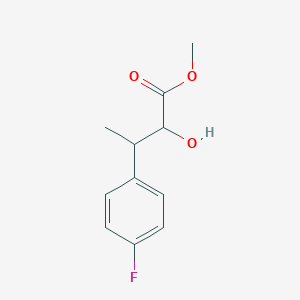
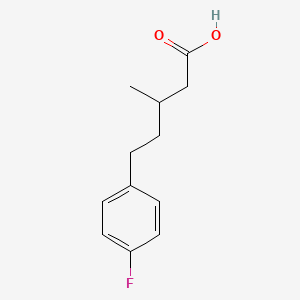
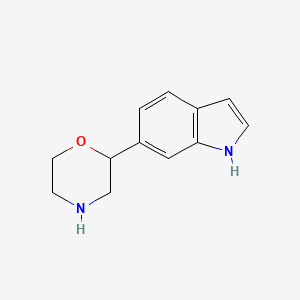
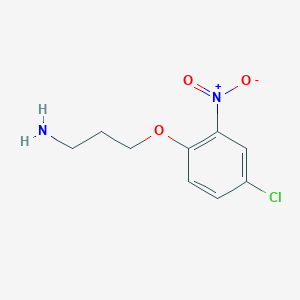
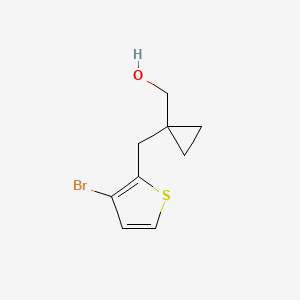
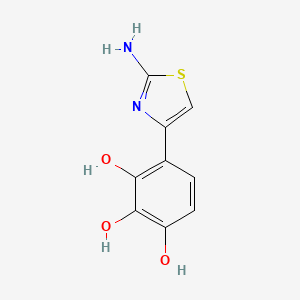
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
